molecular formula C21H34N2O2 B294893 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide

3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide

Katalognummer B294893
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: LKWGYLXMBIGKDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide, also known as BMT-047, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-047 belongs to the family of benzamide derivatives and has been synthesized by various methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethylamine.

Wirkmechanismus

The mechanism of action of 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide is not fully understood. However, studies have shown that 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide also activates the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth. Furthermore, 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide inhibits the production of pro-inflammatory cytokines, reduces the expression of iNOS and COX-2, and activates the AMPK pathway. In vivo studies have shown that 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide reduces the levels of pro-inflammatory cytokines in animal models of inflammation. 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide also inhibits tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, one limitation of 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide is that it has low solubility in water, which can make it difficult to use in certain experimental protocols.

Zukünftige Richtungen

There are several future directions for research on 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide. One area of research is the development of 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide analogs with improved solubility and potency. Another area of research is the investigation of the potential use of 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and cardiovascular diseases. Furthermore, the mechanism of action of 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesemethoden

3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide can be synthesized by various methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography to obtain 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide also reduces the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response.
Another area of research is the potential use of 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide as an anticancer agent. Studies have shown that 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Eigenschaften

Molekularformel

C21H34N2O2

Molekulargewicht

346.5 g/mol

IUPAC-Name

3,5-ditert-butyl-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C21H34N2O2/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(24)22-7-8-23-9-11-25-12-10-23/h13-15H,7-12H2,1-6H3,(H,22,24)

InChI-Schlüssel

LKWGYLXMBIGKDO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.